molecular formula C₃₇H₄₈N₄O₅ B1145328 Zafirlukast Impurity G CAS No. 1391990-94-5

Zafirlukast Impurity G

Cat. No. B1145328
M. Wt: 628.8
InChI Key:
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Description

Zafirlukast is a selective leukotriene receptor antagonist that is used to treat asthma. It works by blocking the action of leukotrienes, which are chemicals that contribute to inflammation in the airways. Zafirlukast Impurity G is a byproduct that can be produced during the synthesis of zafirlukast. This impurity is of interest to researchers because it can affect the purity and potency of the final product. In

Mechanism Of Action

The mechanism of action of Zafirlukast Impurity G is not well understood. However, it is likely that the impurity can affect the binding of zafirlukast to leukotriene receptors. This can result in reduced potency and efficacy of the final product.

Biochemical And Physiological Effects

The biochemical and physiological effects of Zafirlukast Impurity G are not well studied. However, it is likely that the impurity can affect the pharmacokinetics and pharmacodynamics of zafirlukast. This can result in altered drug efficacy and safety.

Advantages And Limitations For Lab Experiments

Zafirlukast Impurity G can be used as a reference standard to develop analytical methods for the detection and quantification of the impurity in zafirlukast. This can help researchers ensure the quality of the final product. However, the impurity can also affect the potency and efficacy of zafirlukast, which can complicate lab experiments.

Future Directions

There are several future directions for research on Zafirlukast Impurity G. One direction is to study the formation of the impurity during the synthesis of zafirlukast and develop methods to minimize its formation. Another direction is to study the effects of the impurity on the pharmacokinetics and pharmacodynamics of zafirlukast. This can help researchers understand the safety and efficacy of the final product. Additionally, researchers can study the effects of the impurity on the binding of zafirlukast to leukotriene receptors to better understand the mechanism of action of the drug. Finally, researchers can develop new analytical methods to detect and quantify the impurity in zafirlukast to ensure the quality of the final product.

Synthesis Methods

Zafirlukast Impurity G is a byproduct that can be produced during the synthesis of zafirlukast. The synthesis of zafirlukast involves several steps, including the reaction of 2-chloro-4-nitrobenzoic acid with 1-(2-(2-(4-methoxyphenyl)ethyl)phenoxy)-3-(dimethylamino)-2-propanol. Zafirlukast Impurity G can be formed during the reaction of the intermediate product with acetic anhydride. The impurity can be isolated and characterized using various analytical techniques, including high-performance liquid chromatography (HPLC) and mass spectrometry (MS).

Scientific Research Applications

Zafirlukast Impurity G is of interest to researchers because it can affect the purity and potency of the final product. The impurity can be formed during the synthesis of zafirlukast, and it can be difficult to remove completely. Researchers need to understand the formation of the impurity and its effects on the final product to ensure the quality of zafirlukast. In addition, researchers can use Zafirlukast Impurity G as a reference standard to develop analytical methods for the detection and quantification of the impurity in zafirlukast.

properties

CAS RN

1391990-94-5

Product Name

Zafirlukast Impurity G

Molecular Formula

C₃₇H₄₈N₄O₅

Molecular Weight

628.8

synonyms

N-[3-[[4-[[Cyclohexyl[(cyclohexylamino)carbonyl]amino]carbonyl]-2-methoxyphenyl]methyl]-1-methyl-1H-indol-5-yl]carbamic Acid Cyclopentyl Ester;  Zafirlukast Acid DCC Adduct

Origin of Product

United States

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